(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
CAS No.: 181141-40-2
Cat. No.: VC6782158
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate - 181141-40-2](/images/structure/VC6782158.png)
Specification
CAS No. | 181141-40-2 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Standard InChI Key | LGEWGFOMLJQHLL-ZJUUUORDSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC2C1CNC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyridine moiety, fully saturated to form an octahydro-1H-pyrrolo[3,4-b]pyridine system. The tert-butyl carbamate group is esterified at the nitrogen atom of the pyrrolidine ring, imparting steric bulk and stability to the molecule . Critical to its identity is the (4aR,7aR) stereochemical configuration, which defines the spatial arrangement of hydrogen atoms at the 4a and 7a positions. This configuration distinguishes it from diastereomers such as (4aR,7aS) and (4aS,7aS), which exhibit distinct physicochemical and biological properties.
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra confirm the bicyclic structure and stereochemistry. The proton NMR spectrum (CDCl₃, 300 MHz) reveals distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and the pyrrolidine-pyridine protons (δ 1.70–3.80 ppm, multiplet) . Infrared (IR) spectroscopy identifies carbonyl stretching frequencies at ~1700 cm⁻¹, consistent with the carbamate functional group . Computational analyses, including density functional theory (DFT), predict a chair-like conformation for the pyridine ring and a puckered pyrrolidine ring, stabilizing the molecule through minimized steric strain.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis of (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves a sequence of stereocontrolled reactions:
-
Enzymatic Resolution: A racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate undergoes lipase-catalyzed hydrolysis to yield enantiomerically enriched intermediates .
-
Cyclization: Intramolecular condensation using a condensing agent (e.g., acetic anhydride) forms the pyrrolo[3,4-b]pyridine core .
-
Deprotection and Functionalization: Acidic hydrolysis (HCl, reflux) removes temporary protective groups, followed by reductive amination (LiAlH₄) to establish the bicyclic amine .
-
Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) introduces the carbamate group, finalizing the target compound.
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Enzymatic Resolution | Lipase PS-30, pH 7.0, 37°C | 78% ee |
Cyclization | Ac₂O, toluene, 80°C, 12 h | 65% |
Reductive Amination | LiAlH₄, THF, 0°C to reflux | 82% |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 95% |
Stereochemical Control
The (4aR,7aR) configuration is achieved through chiral auxiliary-mediated synthesis or enzymatic resolution. As reported in US Patent 8,680,276 , enzymatic hydrolysis using lipase PS-30 provides intermediates with >99% enantiomeric excess (ee), ensuring high optical purity in the final product. X-ray crystallography of related intermediates validates the absolute configuration .
Applications in Organic and Medicinal Chemistry
Building Block for Alkaloid Synthesis
The compound’s rigid bicyclic structure mimics natural alkaloids, making it valuable for synthesizing analogs of histrionicotoxin and pinnaic acid. Its tert-butyl carbamate group facilitates selective deprotection under acidic conditions, enabling late-stage functionalization at the pyrrolidine nitrogen .
Pharmaceutical Intermediate
In drug discovery, this scaffold serves as a precursor to protease inhibitors and neuromodulators. For example, derivatives bearing sulfonamide or urea groups at the 3-position have shown nanomolar activity against trypsin-like serine proteases.
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
LogP (Predicted) | 1.87 | |
Solubility in DMSO | 25 mg/mL |
Spectroscopic Reference Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume